molecular formula C14H23N3O3S B6197088 5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 36160-62-0

5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No.: B6197088
CAS No.: 36160-62-0
M. Wt: 313.4
InChI Key:
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Description

5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzene ring substituted with an amino group, a diethylamino group, a morpholine ring, and a sulfonamide group, making it a versatile molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide, followed by reduction to introduce the amino group. The reaction conditions often include:

    Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

    Reduction: Employing reducing agents like tin(II) chloride (SnCl₂) or hydrogenation over a palladium catalyst to convert the nitro group to an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: The sulfonamide group can be reduced to sulfinamide or thiol derivatives under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogens (Cl₂, Br₂), nitric acid for nitration.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Sulfinamide or thiol derivatives.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide is utilized in various scientific research areas:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria, thereby exerting antibacterial effects. The morpholine ring may enhance its binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-amino-N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide: Known for its versatile applications in various fields.

    N,N-diethyl-2-(morpholin-4-yl)benzene-1-sulfonamide: Lacks the amino group, which may reduce its reactivity in certain reactions.

    5-amino-2-(morpholin-4-yl)benzene-1-sulfonamide: Lacks the diethylamino group, potentially affecting its solubility and biological activity.

Uniqueness

The presence of both the amino group and the diethylamino group in this compound enhances its chemical reactivity and biological activity compared to similar compounds. This unique combination of functional groups allows for a broader range of applications and interactions with biological targets.

Properties

CAS No.

36160-62-0

Molecular Formula

C14H23N3O3S

Molecular Weight

313.4

Purity

0

Origin of Product

United States

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